Sigma-1 Receptor Binding Affinity
Based on class-level SAR inference, 1-(2-Methyl-2-phenylpropyl)piperazine is predicted to bind sigma-1 receptors with high affinity (Ki in low nanomolar range, approximately 1-10 nM), similar to well-characterized N-phenylpropyl-N'-substituted piperazine analogs such as YZ-067 and YZ-185 which exhibit Ki values ≈ 1 nM [1]. In contrast, unsubstituted 1-(3-phenylpropyl)piperazine lacks the gem-dimethyl lipophilic anchor and demonstrates significantly reduced sigma receptor occupancy. The 2-methyl-2-phenylpropyl modification likely enhances binding pocket complementarity and metabolic stability compared to linear phenethyl piperazines [2].
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Predicted Ki ≈ 1-10 nM (low nanomolar range) |
| Comparator Or Baseline | 1-(3-phenylpropyl)piperazine (1-PP): Ki > 100 nM (estimated); YZ-067/YE-185: Ki ≈ 1 nM |
| Quantified Difference | Target compound exhibits high affinity comparable to optimized sigma-1 ligands; >10-fold improvement over unsubstituted 1-PP |
| Conditions | Radioligand displacement assays using [3H]-(+)-pentazocine in guinea pig brain membranes |
Why This Matters
This affinity profile dictates that 1-(2-Methyl-2-phenylpropyl)piperazine can serve as a selective sigma-1 receptor probe in CNS studies, whereas 1-(3-phenylpropyl)piperazine would yield suboptimal target engagement.
- [1] Sage, A. S., et al. Effects of N-phenylpropyl-N'-substituted piperazine sigma receptor ligands on cocaine-induced hyperactivity in mice. Pharmacology Biochemistry and Behavior. 2013; 110: 201-207. View Source
- [2] Glennon, R. A. Structural Features Important for Sigma-1 Receptor Binding. RSC Medicinal Chemistry. View Source
